REACTION_SMILES
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[Br:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][O:32][CH2:33][CH2:34][O:35][CH2:36][c:37]1[c:38]([Cl:44])[cH:39][cH:40][cH:41][c:42]1[Cl:43].[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[CH3:7][C:8]1([CH3:24])[O:9][CH2:10][c:11]2[c:12]([cH:14][cH:15][c:16]([CH:18]3[CH2:19][NH:20][C:21](=[O:23])[O:22]3)[cH:17]2)[O:13]1.[K+:6].[O:45]=[CH:46][N:47]([CH3:48])[CH3:49]>>[CH3:7][C:8]1([CH3:24])[O:9][CH2:10][c:11]2[c:12]([cH:14][cH:15][c:16]([CH:18]3[CH2:19][N:20]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][O:32][CH2:33][CH2:34][O:35][CH2:36][c:37]4[c:38]([Cl:44])[cH:39][cH:40][cH:41][c:42]4[Cl:43])[C:21](=[O:23])[O:22]3)[cH:17]2)[O:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cccc(Cl)c1COCCOCCCCCCBr
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
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CC1(C)OCc2cc(C3CNC(=O)O3)ccc2O1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Type
|
product
|
Smiles
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CC1(C)OCc2cc(C3CN(CCCCCCOCCOCc4c(Cl)cccc4Cl)C(=O)O3)ccc2O1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][O:32][CH2:33][CH2:34][O:35][CH2:36][c:37]1[c:38]([Cl:44])[cH:39][cH:40][cH:41][c:42]1[Cl:43].[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[CH3:7][C:8]1([CH3:24])[O:9][CH2:10][c:11]2[c:12]([cH:14][cH:15][c:16]([CH:18]3[CH2:19][NH:20][C:21](=[O:23])[O:22]3)[cH:17]2)[O:13]1.[K+:6].[O:45]=[CH:46][N:47]([CH3:48])[CH3:49]>>[CH3:7][C:8]1([CH3:24])[O:9][CH2:10][c:11]2[c:12]([cH:14][cH:15][c:16]([CH:18]3[CH2:19][N:20]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][O:32][CH2:33][CH2:34][O:35][CH2:36][c:37]4[c:38]([Cl:44])[cH:39][cH:40][cH:41][c:42]4[Cl:43])[C:21](=[O:23])[O:22]3)[cH:17]2)[O:13]1
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Clc1cccc(Cl)c1COCCOCCCCCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OCc2cc(C3CNC(=O)O3)ccc2O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)OCc2cc(C3CN(CCCCCCOCCOCc4c(Cl)cccc4Cl)C(=O)O3)ccc2O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |